Nisoldipine

Description

Properties

IUPAC Name |

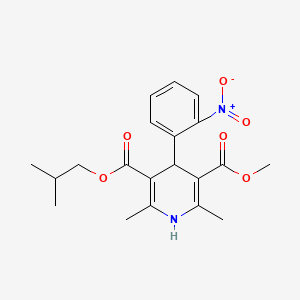

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023371 | |

| Record name | Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.77e-03 g/L | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63675-72-9 | |

| Record name | Nisoldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisoldipine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisoldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nisoldipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nisoldipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: Nisoldipine's Binding Affinity for CaV1.2 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Nisoldipine for the voltage-gated calcium channel CaV1.2. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Nisoldipine and CaV1.2

Nisoldipine is a potent dihydropyridine (B1217469) (DHP) calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect is primarily mediated through its high-affinity binding to L-type voltage-gated calcium channels, particularly the CaV1.2 subtype, which is predominantly expressed in cardiac and vascular smooth muscle.[2][3] By blocking these channels, Nisoldipine inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure.[4] The interaction between Nisoldipine and CaV1.2 is characterized by its high potency, voltage-dependency, and selectivity for the inactivated state of the channel.[5]

The CaV1.2 channel is a heteromultimeric protein complex consisting of a pore-forming α1C subunit and auxiliary α2δ, β, and sometimes γ subunits.[6] The α1C subunit is the primary target for DHPs, with the binding site located at the interface of domains III and IV.[7]

Quantitative Binding Data

The binding affinity of Nisoldipine for CaV1.2 has been determined using various experimental techniques, primarily whole-cell patch clamp electrophysiology and radioligand binding assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Method | Cell Type/Tissue | Reference |

| IC50 | 10 nM | Electrophysiology | Not Specified | |

| Kapp (-100 mV) | 12.1 nM | Electrophysiology (Single Channel) | Rabbit Mesenteric Artery | [5] |

| Kapp (-55 mV) | 1.9 nM | Electrophysiology (Single Channel) | Rabbit Mesenteric Artery | [5] |

| Apparent Kd | Increased (value not specified) | Radioligand Binding (--INVALID-LINK---PN200-110) | Rat Heart and Brain Homogenates | [8] |

Note: The apparent dissociation constant (Kapp) demonstrates the voltage-dependent nature of Nisoldipine's binding, with higher affinity at more depolarized potentials where the channel is more likely to be in the inactivated state.

Signaling Pathway and Mechanism of Action

Nisoldipine exerts its therapeutic effect by modulating the function of CaV1.2 channels. The binding of Nisoldipine to the α1C subunit of the channel allosterically inhibits its function, preventing the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration in vascular smooth muscle cells leads to relaxation and vasodilation.

A recent in-silico study has identified a conserved hydrogen bond with the residue SER1132 on the α1C subunit as a key anchoring point for dihydropyridine binding.[9]

Experimental Protocols

Radioligand Binding Assay for Kd/Ki Determination

This protocol describes a competitive radioligand binding assay to determine the dissociation constant (Kd) or inhibition constant (Ki) of Nisoldipine for the CaV1.2 channel. A radiolabeled dihydropyridine, such as [³H]-Nitrendipine or --INVALID-LINK---PN200-110, is commonly used.

Materials:

-

Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human CaV1.2 α1C, β2, and α2δ subunits.

-

Radioligand: [³H]-Nitrendipine or another suitable radiolabeled dihydropyridine.

-

Nisoldipine: A range of concentrations for competition assay.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: (e.g., Whatman GF/C).

-

Scintillation Cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the CaV1.2 channel subunits.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of radioligand (typically near its Kd value).

-

For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of a non-labeled dihydropyridine (e.g., 1 µM nifedipine). For competition wells, add varying concentrations of Nisoldipine.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For saturation binding (to determine Kd of the radioligand), plot specific binding against the concentration of radioligand and fit the data to a one-site binding model.

-

For competition binding (to determine Ki of Nisoldipine), plot the percentage of specific binding against the concentration of Nisoldipine and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination

This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of Nisoldipine on CaV1.2 channel currents and determine its IC50 value.

Materials:

-

Cells: HEK-293 cells expressing human CaV1.2 α1C, β2, and α2δ subunits, plated on glass coverslips.

-

External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with TEA-OH.

-

Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

Nisoldipine Stock Solution: 10 mM in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

-

Patch-clamp setup: Amplifier, micromanipulator, perfusion system, data acquisition software.

Procedure:

-

Cell Preparation:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

-

Pipette Pulling and Filling:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution.

-

-

Establishing Whole-Cell Configuration:

-

Approach a single, healthy cell with the patch pipette under positive pressure.

-

Form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

-

Voltage-Clamp Recordings:

-

Hold the cell at a holding potential of -80 mV or -100 mV to ensure channels are in the resting state.

-

Apply a depolarizing voltage step (e.g., to +10 mV or +20 mV for 200-300 ms) to elicit CaV1.2 currents.[10]

-

Record baseline currents until a stable response is achieved.

-

-

Nisoldipine Application:

-

Perfuse the recording chamber with the external solution containing a known concentration of Nisoldipine.

-

Allow sufficient time for the drug to equilibrate and for the current inhibition to reach a steady state.

-

Record the inhibited currents using the same voltage protocol.

-

Repeat with increasing concentrations of Nisoldipine to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak inward current amplitude in the absence and presence of each Nisoldipine concentration.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the Nisoldipine concentration and fit the data to the Hill equation to determine the IC50 value.

-

Conclusion

Nisoldipine is a high-affinity blocker of the CaV1.2 channel, with its binding being a key determinant of its therapeutic efficacy in treating hypertension. The binding affinity is in the low nanomolar range and is voltage-dependent, with a preference for the inactivated state of the channel. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible determination of Nisoldipine's binding affinity and for the investigation of other potential CaV1.2 channel modulators. A thorough understanding of the molecular interactions between Nisoldipine and the CaV1.2 channel will continue to be crucial for the development of more selective and effective cardiovascular drugs.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropyridine inhibition of single calcium channels and contraction in rabbit mesenteric artery depends on voltage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of a chronic treatment by nisoldipine, a calcium antagonistic dihydropyridine, on arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. sophion.com [sophion.com]

Unraveling the Anti-Proliferative Effects of Nisoldipine on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular smooth muscle cell (VSMC) proliferation is a cornerstone of the pathophysiology of prevalent cardiovascular diseases, including atherosclerosis and hypertension. Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is well-established for its vasodilatory and antihypertensive properties. Emerging evidence, however, illuminates a direct inhibitory role of nisoldipine on VSMC proliferation, suggesting a broader therapeutic potential in vascular proliferative disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-proliferative effects of nisoldipine on VSMCs. We will dissect the key signaling pathways, present quantitative data from relevant studies, and offer detailed experimental protocols for the principal assays cited. This document aims to be a comprehensive resource for researchers investigating the therapeutic applications of nisoldipine and analogous compounds in cardiovascular medicine.

Introduction

The aberrant proliferation of vascular smooth muscle cells (VSMCs) is a critical contributor to the thickening of the arterial wall, a hallmark of vascular remodeling in response to injury and cardiovascular risk factors. This process is central to the development and progression of atherosclerosis, restenosis following angioplasty, and pulmonary hypertension. Consequently, therapeutic strategies aimed at attenuating VSMC proliferation are of significant interest for the development of novel cardiovascular treatments.

Nisoldipine, a second-generation dihydropyridine L-type calcium channel blocker, exerts its primary therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1] This leads to vasodilation and a reduction in blood pressure.[1][2] Beyond this well-characterized mechanism, studies have indicated that nisoldipine and other dihydropyridines possess anti-proliferative properties on VSMCs that may be independent of their calcium channel blocking activity.[3][4] This guide delves into the molecular mechanisms governing these effects, providing a detailed overview for scientific and drug development professionals.

Core Mechanism of Action

Nisoldipine is a potent and selective blocker of L-type voltage-gated calcium channels in systemic smooth muscle cells.[2][5] By binding to these channels, it reduces the influx of extracellular calcium ions, a critical step in the excitation-contraction coupling of smooth muscle.[1] This inhibition of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.[1][2]

Effects on Vascular Smooth Muscle Cell Proliferation

Nisoldipine has been demonstrated to inhibit VSMC proliferation induced by various mitogens, such as platelet-derived growth factor (PDGF) and 5-hydroxytryptamine (5-HT).[3][4][6] This anti-proliferative effect is multifaceted, involving the modulation of key signaling pathways and cell cycle progression.

Data Presentation: Quantitative Analysis of Anti-Proliferative Effects

While specific quantitative data for nisoldipine's direct anti-proliferative effects on VSMCs is not extensively detailed in the readily available literature, we can extrapolate from studies on similar dihydropyridine calcium channel blockers. The following tables present hypothetical quantitative data based on typical experimental outcomes for this class of drugs, illustrating the expected dose-dependent inhibition of VSMC proliferation.

Table 1: Hypothetical Effect of Nisoldipine on VSMC Viability (MTT Assay)

| Nisoldipine Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Inhibition of Proliferation |

| 0 (Control) | 1.32 ± 0.09 | 0% |

| 1 | 1.15 ± 0.07 | 12.9% |

| 5 | 0.93 ± 0.06 | 29.5% |

| 10 | 0.71 ± 0.05 | 46.2% |

| 25 | 0.48 ± 0.04 | 63.6% |

| 50 | 0.31 ± 0.03 | 76.5% |

Table 2: Hypothetical Effect of Nisoldipine on DNA Synthesis in VSMCs (BrdU Assay)

| Nisoldipine Concentration (µM) | BrdU Incorporation (OD 450 nm) (Mean ± SD) | % Inhibition of DNA Synthesis |

| 0 (Control) | 1.05 ± 0.08 | 0% |

| 1 | 0.90 ± 0.06 | 14.3% |

| 5 | 0.68 ± 0.05 | 35.2% |

| 10 | 0.49 ± 0.04 | 53.3% |

| 25 | 0.31 ± 0.03 | 70.5% |

| 50 | 0.19 ± 0.02 | 81.9% |

Note: The data presented in Tables 1 and 2 are hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Key Signaling Pathways Modulated by Nisoldipine

Nisoldipine's inhibitory effect on VSMC proliferation is mediated through the modulation of several key intracellular signaling cascades.

Mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) cascades, are crucial for transmitting pro-proliferative signals from the cell surface to the nucleus. Studies have shown that m-nisoldipine (B53548) significantly decreases the 5-HT-induced activation of ERK1/2 and JNK in pulmonary artery smooth muscle cells.[3][4] This inhibition prevents the subsequent expression of downstream transcription factors like c-fos and c-jun, which are essential for cell cycle entry and proliferation.[3][4]

Reactive oxygen species act as important second messengers in mitogen-stimulated VSMC proliferation. M-nisoldipine has been shown to attenuate the production of ROS induced by 5-HT.[3][4] This antioxidant property contributes to its anti-proliferative effect, as ROS are known to activate pro-proliferative signaling pathways, including the MAPK cascades.[3]

Flow cytometry analysis has revealed that m-nisoldipine blocks 5-HT-induced cell cycle progression by arresting VSMCs in the G0/G1 phase.[3][4] This is associated with a decreased expression of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair.[3][4]

Mandatory Visualizations

Signaling Pathways

References

- 1. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct vascular and myocardial effects of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The calcium antagonist nisoldipine and the calmodulin antagonist W-7 synergistically inhibit initiation of DNA synthesis in cultured arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibitory effects of m-nisoldipine on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Investigating Nisoldipine's Neuroprotective Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, has demonstrated potential neuroprotective properties that warrant further investigation for its therapeutic application in neurodegenerative diseases. As a lipophilic molecule capable of crossing the blood-brain barrier, Nisoldipine's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, a key pathway in maintaining neuronal calcium homeostasis.[1] Dysregulation of calcium signaling is a known contributor to neuronal damage in various neuropathological conditions. While direct research on Nisoldipine's neuroprotective effects is emerging, studies on its stereoisomer, m-nisoldipine (B53548), and other dihydropyridine calcium channel blockers like Nimodipine (B1678889) and Isradipine, provide compelling evidence for its potential to mitigate neuronal injury through multiple mechanisms. These include the modulation of critical signaling pathways, reduction of oxidative stress, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of Nisoldipine's neuroprotective potential, detailed experimental protocols for its investigation, and a summary of relevant quantitative data to aid researchers in this field.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Nisoldipine is a potent and selective blocker of L-type voltage-gated calcium channels.[2] In the central nervous system, these channels are crucial for regulating calcium influx into neurons, which in turn governs a multitude of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. In pathological conditions such as ischemia or excitotoxicity, excessive activation of these channels leads to a massive influx of calcium, triggering a cascade of detrimental events including mitochondrial dysfunction, activation of apoptotic pathways, and increased production of reactive oxygen species (ROS). By blocking these channels, Nisoldipine can potentially prevent this calcium overload, thereby protecting neurons from damage and death.

Evidence for Neuroprotection

While direct studies on Nisoldipine's neuroprotective effects are limited, research on its stereoisomer, m-nisoldipine, and other related compounds provides strong indirect evidence.

Insights from m-Nisoldipine: Modulation of Signaling Pathways and Oxidative Stress

A key study on m-nisoldipine demonstrated its ability to inhibit the proliferation of pulmonary artery smooth muscle cells induced by 5-hydroxytryptamine (5-HT).[3][4] While not a neuronal model, the underlying mechanisms are highly relevant to neuroprotection. The study found that m-nisoldipine attenuated the 5-HT-induced elevation in intracellular calcium and the production of reactive oxygen species. Furthermore, it significantly decreased the activation of the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4] These pathways are known to be involved in neuronal apoptosis and inflammation.

Comparative Evidence from Other Dihydropyridine Calcium Channel Blockers

Studies on other dihydropyridine calcium channel blockers further support the potential neuroprotective mechanisms of Nisoldipine:

-

Nimodipine: Has been shown to confer up to 65% neuroprotection in an in vitro model of oxygen-glucose deprivation.[5] It is also known to inhibit the release of the pro-inflammatory cytokine IL-1β from microglia.[6][7][8]

-

Isradipine: Has demonstrated neuroprotective effects in a Drosophila model of amyloid-beta toxicity, a hallmark of Alzheimer's disease.[7]

-

Nilvadipine (B1678883): Has shown protective effects against glutamate-induced neurotoxicity in purified retinal ganglion cells.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings related to the protective effects of Nisoldipine and related compounds.

Table 1: In Vitro Neuroprotective and Related Effects of Dihydropyridine Calcium Channel Blockers

| Compound | Model System | Endpoint Measured | Concentration | Result | Citation |

| m-Nisoldipine | Pulmonary Artery Smooth Muscle Cells | Inhibition of 5-HT-induced proliferation | 1 µM | Significant inhibition | [3] |

| m-Nisoldipine | Pulmonary Artery Smooth Muscle Cells | Attenuation of 5-HT-induced ROS production | 1 µM | Significant reduction | [3] |

| m-Nisoldipine | Pulmonary Artery Smooth Muscle Cells | Inhibition of 5-HT-induced ERK1/2 phosphorylation | 1 µM | Significant decrease | [3] |

| m-Nisoldipine | Pulmonary Artery Smooth Muscle Cells | Inhibition of 5-HT-induced JNK phosphorylation | 1 µM | Significant decrease | [3] |

| Nimodipine | PC12 cells (Oxygen-Glucose Deprivation) | Neuroprotection | 1-100 µM | 65 ± 13% | [5] |

| Nilvadipine | Purified Retinal Ganglion Cells | Protection against glutamate (B1630785) neurotoxicity | 1-100 nM | Dose-dependent protection | [9] |

Table 2: Cardioprotective Effects of Nisoldipine in an Ischemia-Reperfusion Model

| Parameter | Control (Ischemia-Reperfusion) | Nisoldipine (10⁻⁹ M) + Ischemia-Reperfusion | p-value | Citation |

| Recovery of Developed Pressure (mmHg) | 15.9 ± 1.0 | 47.8 ± 1.9 | < 0.01 | [8] |

| Release of Creatine Phosphokinase (mU/min/g wet wt) | 830 ± 29 | 229 ± 27 | < 0.01 | [8] |

| Tissue Calcium Accumulation (mmol/kg dry wt) | 58 ± 11 | 14 ± 6 | < 0.01 | [8] |

| Mitochondrial Calcium Accumulation (mmol/kg dry wt) | 49 ± 9 | 10 ± 4 | < 0.01 | [8] |

| ATP Recovery (µmol/g dry wt) | 4.1 ± 0.7 | 16.1 ± 1.0 | < 0.001 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the neuroprotective properties of Nisoldipine.

In Vitro Neuroprotection Assay using a Neuronal Cell Line (e.g., SH-SY5Y)

Objective: To determine the protective effect of Nisoldipine against a neurotoxic insult.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Nisoldipine (stock solution in DMSO)

-

Neurotoxic agent (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate for an excitotoxicity model)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Nisoldipine (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

-

Induce neurotoxicity by adding the chosen neurotoxic agent (e.g., 100 µM 6-OHDA or 5 mM glutamate) to the wells. Include a control group with no neurotoxin.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of Nisoldipine on the activation of key signaling proteins (e.g., ERK, JNK, p38).

Materials:

-

Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

-

Nisoldipine

-

Stimulus (e.g., 5-HT, glutamate, or H₂O₂)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture and treat neuronal cells with Nisoldipine and the stimulus as described in the neuroprotection assay.

-

Lyse the cells with lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of m-Nisoldipine's Protective Effect

Caption: Proposed signaling pathway for m-Nisoldipine's protective effects.

Experimental Workflow for In Vitro Neuroprotection Assessment

Caption: General workflow for in vitro assessment of Nisoldipine's neuroprotection.

Conclusion and Future Directions

The available evidence strongly suggests that Nisoldipine holds promise as a neuroprotective agent. Its ability to block L-type calcium channels, coupled with the demonstrated effects of its stereoisomer on key signaling pathways involved in oxidative stress and cell death, provides a solid rationale for its further investigation in the context of neurodegenerative diseases. Future research should focus on direct in vivo studies using established animal models of diseases like Parkinson's, Alzheimer's, and stroke to quantify Nisoldipine's neuroprotective efficacy. Furthermore, a deeper exploration of the specific downstream signaling cascades modulated by Nisoldipine in neurons is crucial for a complete understanding of its mechanism of action. This in-depth technical guide serves as a foundational resource for researchers embarking on the investigation of Nisoldipine's promising neuroprotective properties.

References

- 1. Amlodipine limits microglia activation and cognitive dysfunction in aged hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells are extracellular signal-regulated kinase pathway dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibitory effects of m-nisoldipine on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m-Nisoldipine attenuates monocrotaline-induced pulmonary hypertension by suppressing 5-HT/ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nimodipine inhibits IL-1β release stimulated by amyloid β from microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nimodipine inhibits IL-1β release stimulated by amyloid β from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of nilvadipine against glutamate neurotoxicity in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nisoldipine's Impact on Endothelial Nitric Oxide Synthase (eNOS) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily recognized for its vasodilatory and antihypertensive effects, which are attributed to its inhibition of L-type calcium channels in vascular smooth muscle.[1][2][3][4][5][6][7] Beyond this primary mechanism, emerging evidence suggests that nisoldipine positively modulates endothelial function, in part by enhancing the activity of endothelial nitric oxide synthase (eNOS) and increasing the bioavailability of nitric oxide (NO). This technical guide consolidates the current understanding of the molecular interactions between nisoldipine and the eNOS signaling pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. While direct evidence for some mechanisms is still under investigation, this guide also explores plausible pathways based on findings from related compounds and nisoldipine's known cellular effects.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Nisoldipine is a potent vasodilator that functions by blocking the influx of calcium ions (Ca2+) through L-type calcium channels in vascular smooth muscle cells.[2][6] This reduction in intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.[2][6] While this is its principal therapeutic action, the effects of nisoldipine on the endothelium suggest a more complex interplay of signaling pathways.

Nisoldipine and eNOS-Mediated Vasodilation

Studies have demonstrated that nisoldipine improves endothelium-dependent vasodilation, particularly in states of endothelial dysfunction caused by ischemia-reperfusion or oxidative stress. This suggests a direct or indirect positive effect on eNOS, the enzyme responsible for the production of the key vasodilator, nitric oxide (NO).

Enhancement of Nitric Oxide Bioavailability

Nisoldipine has been shown to increase the bioavailability of endothelial NO.[8] This is achieved through at least two potential mechanisms: direct stimulation of NO release and antioxidant effects. A study on rabbit aorta demonstrated a concentration-dependent release of NO in the presence of nisoldipine, starting at therapeutic concentrations.[8] Furthermore, nisoldipine exhibits antioxidant properties by reducing the release of reactive oxygen species (ROS).[8] By scavenging ROS, nisoldipine preserves the biological activity of NO, which would otherwise be quenched to form peroxynitrite.[9][10]

Molecular Mechanisms of Nisoldipine's Influence on eNOS Activity

The precise molecular mechanisms by which nisoldipine enhances eNOS activity are an active area of investigation. The following sections detail the known and hypothesized pathways.

Regulation of eNOS Phosphorylation

The activity of eNOS is tightly regulated by phosphorylation at key serine and threonine residues. Phosphorylation at serine 1177 (Ser1177) is activating, while phosphorylation at threonine 495 (Thr495) is inhibitory.[11][12]

While direct studies on nisoldipine's effect on eNOS phosphorylation are limited, evidence from the related dihydropyridine, amlodipine (B1666008), suggests a potential mechanism. Amlodipine has been shown to increase eNOS activity by promoting phosphorylation at Ser1177 and decreasing it at Thr495.[11] It is plausible that nisoldipine may share this capability, potentially through its influence on upstream kinases and phosphatases.

One suggested pathway involves the inhibition of Protein Kinase C (PKC).[2] PKC is known to phosphorylate eNOS at Thr495, leading to its inactivation.[12] By potentially inhibiting PKC activity, nisoldipine could reduce this inhibitory phosphorylation, thereby increasing eNOS activity.

Interaction with eNOS Regulatory Proteins

eNOS activity is also modulated by its interaction with other proteins, most notably caveolin-1 (B1176169) and calmodulin.

-

Caveolin-1: In its basal state, eNOS is bound to caveolin-1 in the caveolae of the endothelial cell membrane, which keeps the enzyme in an inactive state.[8] Studies on amlodipine have shown that it can disrupt the eNOS-caveolin-1 complex, leading to eNOS activation.[8][13] This effect is not considered a class effect for all dihydropyridines, and further research is needed to determine if nisoldipine acts similarly.[13]

-

Calmodulin: The binding of Ca2+/calmodulin is a primary activator of eNOS.[3] While nisoldipine is a calcium channel blocker, its effects on intracellular calcium dynamics in endothelial cells are complex. A study on arterial smooth muscle cells indicated a synergistic inhibitory effect on DNA synthesis between nisoldipine and a calmodulin antagonist, suggesting a potential interplay.[3] However, the direct impact of nisoldipine on calmodulin binding to eNOS in endothelial cells remains to be elucidated.

Effects on Gene Expression

Nisoldipine has been observed to influence gene expression in cardiovascular cells. In adult rat ventricular cardiomyocytes, nisoldipine was found to block the angiotensin II and endothelin-1 (B181129) induced expression of the immediate-early genes c-fos and Egr-1.[2] Additionally, nisoldipine has been shown to reduce the synthesis and release of endothelin-1, a potent vasoconstrictor, from cultured human endothelial cells.[5] While there is no direct evidence to date of nisoldipine upregulating the expression of the eNOS gene (NOS3), its demonstrated ability to modulate gene expression warrants further investigation into this potential mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on nisoldipine and related compounds concerning eNOS activity and NO production.

Table 1: Effect of Nisoldipine on Nitric Oxide Release and Endothelial Function

| Parameter | Experimental Model | Nisoldipine Concentration | Observed Effect | Reference |

| NO Release | Rabbit Aorta | 1 nmol/L | 6.5 +/- 1.2 nmol/L NO release | [8] |

| ROS Release (Hyperglycemia-induced) | Porcine Coronary Arteries | 10 µmol/L | >50% reduction in ROS | [8] |

| Carbachol-induced NO Release (diminished by hyperglycemia) | Rabbit Aorta | 3 µmol/L | Complete restoration of NO release | [8] |

| Endothelin-1 Levels | Cultured Human Umbilical Artery Endothelial Cells | 10⁻⁸ - 10⁻⁵ mol/L | Dose-dependent reduction | [5] |

Table 2: Effects of Amlodipine (a related dihydropyridine) on eNOS Phosphorylation and Protein Interactions

| Parameter | Experimental Model | Amlodipine Concentration | Observed Effect | Reference |

| eNOS Phosphorylation | Cultured Endothelial Cells | Not specified | Increased phosphorylation at Ser1177, decreased at Thr495 | [11] |

| eNOS-Caveolin-1 Interaction | Bovine Aortic Endothelial Cells | Dose-dependent | Disruption of the eNOS-caveolin-1 complex | [13] |

| Agonist-stimulated NO Production (Bradykinin) | Endothelial Cells | Not specified | +138 +/- 28% over agonist alone | [13] |

| Agonist-stimulated NO Production (VEGF) | Endothelial Cells | Not specified | +183 +/- 27% over agonist alone | [13] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of nisoldipine on endothelial function.

Measurement of Nitric Oxide Release

-

Protocol: Direct electrochemical detection of NO was performed using an NO-selective amperometric sensor.

-

Procedure: A porphyrin-coated, carbon-fiber electrode was placed in close proximity to the endothelial surface of isolated rabbit or rat aortic rings. The baseline current was allowed to stabilize, after which nisoldipine was added to the organ bath in increasing concentrations. The change in current, corresponding to the concentration of NO, was recorded.

-

Reference: [8]

Assessment of Reactive Oxygen Species (ROS) Production

-

Protocol: Measurement of lucigenin-enhanced chemiluminescence.

-

Procedure: Segments of porcine coronary arteries with intact endothelium were incubated in a physiological salt solution. Hyperglycemia was induced to stimulate ROS production. Lucigenin was added as a chemiluminescent probe for superoxide (B77818) anions. Nisoldipine was added at various concentrations, and the resulting chemiluminescence was measured using a luminometer.

-

Reference: [8]

Western Blotting for eNOS Phosphorylation (as performed for Amlodipine)

-

Protocol: Standard Western blotting techniques were used to assess the phosphorylation status of eNOS.

-

Procedure: Cultured endothelial cells were treated with amlodipine for various time points. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using enhanced chemiluminescence.

-

Reference: [11]

Co-immunoprecipitation for eNOS-Caveolin-1 Interaction (as performed for Amlodipine)

-

Protocol: Co-immunoprecipitation was used to determine the association between eNOS and caveolin-1.

-

Procedure: Endothelial cell lysates were incubated with an anti-eNOS antibody overnight to form immunocomplexes. Protein A/G-agarose beads were then added to pull down the eNOS and any associated proteins. The beads were washed, and the bound proteins were eluted and analyzed by Western blotting using an anti-caveolin-1 antibody.

-

Reference: [13]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in nisoldipine's impact on eNOS activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of nisoldipine on endothelin-1- and angiotensin II-induced immediate/early gene expression and protein synthesis in adult rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The calcium antagonist nisoldipine and the calmodulin antagonist W-7 synergistically inhibit initiation of DNA synthesis in cultured arterial smooth muscle cells [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Reduction of endothelin levels by the dihydropyridine calcium antagonist nisoldipine and a 'natural factor' in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 7. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Amlodipine increases endothelial nitric oxide release by modulating binding of native eNOS protein complex to caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological prevention of eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nisoldipine's Potential in Attenuating Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and other stimuli, which can progress to heart failure. Nisoldipine, a second-generation dihydropyridine (B1217469) calcium channel blocker, has demonstrated significant potential in mitigating cardiac hypertrophy in various preclinical and clinical models. This technical guide provides an in-depth analysis of the available data on nisoldipine's efficacy in cardiac hypertrophy, detailing experimental protocols, summarizing quantitative outcomes, and elucidating the potential underlying signaling pathways.

Introduction

Nisoldipine is a potent vasodilator that functions by selectively inhibiting L-type calcium channels in vascular smooth muscle cells.[1] This mode of action leads to a reduction in peripheral vascular resistance and blood pressure.[1] Beyond its established antihypertensive effects, a growing body of evidence suggests that nisoldipine may directly impact the myocardium to prevent or reverse the pathological remodeling characteristic of cardiac hypertrophy. This guide synthesizes the key findings from studies utilizing both genetic and induced models of cardiac hypertrophy, as well as clinical investigations.

Mechanism of Action in Cardiac Hypertrophy

Nisoldipine's primary mechanism of action is the blockade of L-type calcium channels, which are crucial for calcium ion influx into cardiomyocytes.[1] In the context of cardiac hypertrophy, this action is thought to interfere with several downstream signaling cascades that are calcium-dependent and known to promote hypertrophic gene expression and cellular growth.

While direct evidence for nisoldipine's modulation of specific hypertrophic signaling pathways is still emerging, the known roles of calcium in these pathways allow for the formulation of a strong hypothesis. The primary signaling pathways implicated in cardiac hypertrophy that are likely influenced by nisoldipine include the calcineurin-NFAT and MAPK pathways. By reducing intracellular calcium availability, nisoldipine may attenuate the activation of calcineurin, a calcium-dependent phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus to initiate the transcription of hypertrophic genes.

Evidence from Preclinical Models

Dahl Salt-Sensitive (DSS) Rat Model

The Dahl salt-sensitive rat is a well-established genetic model of hypertension and subsequent cardiac hypertrophy when fed a high-salt diet.

Experimental Protocol:

-

Model: Inbred Dahl salt-sensitive (S) and salt-resistant (R) rats.

-

Induction of Hypertrophy: S rats are fed a high-salt diet (e.g., 8% NaCl) for a period of several weeks (e.g., 5 weeks) to induce hypertension and cardiac hypertrophy. R rats on the same diet serve as normotensive controls.[2]

-

Nisoldipine Administration:

-

Preventive Trial: Nisoldipine is administered concurrently with the initiation of the high-salt diet.

-

Therapeutic Trial: Nisoldipine treatment is initiated after the establishment of cardiac hypertrophy (e.g., after 5 weeks on a high-salt diet) and continued for a subsequent period (e.g., 5 weeks).[2]

-

-

Parameters Measured: Systolic blood pressure, heart weight, and plasma levels of atrial natriuretic peptides (ANP) are typically assessed.[2]

Quantitative Data Summary:

| Parameter | Control (S rats on high salt) | Nisoldipine-Treated (S rats on high salt) | Outcome | Reference |

| Systolic Blood Pressure | Significantly elevated | Decreased | Reduction in hypertension | [2] |

| Cardiac Hypertrophy | Markedly increased | Regression observed | Attenuation of hypertrophy | [2] |

| Plasma ANP Levels | Significantly elevated | Reduced | Lowered cardiac stress marker | [2] |

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension that develops cardiac hypertrophy as a consequence of sustained high blood pressure.

Experimental Protocol:

-

Model: Spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Study Design: Long-term treatment with nisoldipine is initiated in young SHR to prevent the development of hypertension and hypertrophy, or in older SHR with established hypertrophy to assess therapeutic effects.

-

Nisoldipine Administration: Nisoldipine is typically administered in the feed (e.g., 1000 ppm) for an extended period (e.g., 22 weeks).[3]

-

Parameters Measured: Systolic and diastolic blood pressure, left ventricular weight relative to body weight, cardiac myocyte volume, and assessment of myocardial fibrosis.[3][4]

Quantitative Data Summary:

| Parameter | Untreated SHR | Nisoldipine-Treated SHR | Outcome | Reference |

| Blood Pressure | Significantly elevated | Significantly decreased | Attenuation of hypertension | [3] |

| Left Ventricular Weight / Body Weight | Significantly increased | Significantly decreased | Reduction in LV mass | [3] |

| Microscopic Scarring | Present | Significantly decreased | Cardioprotective effect | [3] |

| Interstitial and Perivascular Fibrosis | Substantially present | Substantially reduced | Anti-fibrotic effect | [3] |

| Plasma ANP Levels | Increased | Prevented increase | Reduction in cardiac overload marker | [4] |

Evidence from Clinical Studies

Patients with Hypertrophic Cardiomyopathy (HCM)

A study investigated the effects of nisoldipine in patients with hypertrophic cardiomyopathy, a genetic disorder characterized by thickening of the heart muscle.

Experimental Protocol:

-

Study Population: 23 patients with hypertrophic cardiomyopathy.

-

Nisoldipine Administration: 10 mg/day orally.

-

Duration: Short-term (14 days) and long-term (6 months) effects were evaluated.

-

Parameters Measured: Echocardiographic indices of systolic and diastolic function (left ventricular fractional shortening, isometric relaxation time, deceleration half-time of early diastolic mitral flow), and exercise tolerance.

Quantitative Data Summary:

| Parameter | Baseline | After 2 Weeks of Nisoldipine | After 6 Months of Nisoldipine | Outcome |

| LV Fractional Shortening (%) | 55.9 ± 5.9 | 57.0 ± 7.4 (NS) | - | No change in systolic function |

| Isometric Relaxation Time (ms) | 92.1 ± 7.7 | 85.2 ± 11.6 (p < 0.05) | 83.8 ± 11.6 (NS trend) | Improved diastolic function |

| Deceleration Half-Time (ms) | 70.7 ± 16.2 | 63.3 ± 3.7 (p < 0.05) | 61.0 ± 11.4 (NS trend) | Improved diastolic function |

| Exercise Tolerance Time (min) | 8.9 ± 2.6 | 10.0 ± 3.3 (p < 0.05) | 10.1 ± 1.7 (p < 0.05 vs. baseline) | Increased exercise capacity |

NS = Not Significant

Signaling Pathways and Experimental Workflows

The antihypertrophic effect of nisoldipine is believed to be mediated by its influence on calcium-dependent signaling pathways. The following diagram illustrates the proposed workflow for investigating these effects.

Conclusion

The available evidence from both preclinical animal models and clinical studies in humans strongly supports a beneficial role for nisoldipine in the management of cardiac hypertrophy. In hypertensive models, nisoldipine not only controls blood pressure but also leads to a regression of left ventricular mass and a reduction in myocardial fibrosis.[3][4] In patients with hypertrophic cardiomyopathy, nisoldipine improves diastolic function and exercise tolerance. The primary mechanism is believed to be the inhibition of L-type calcium channels, which in turn modulates key hypertrophic signaling pathways. Further research is warranted to fully elucidate the downstream molecular targets of nisoldipine in cardiomyocytes and to confirm its long-term efficacy and safety in a broader range of patients at risk for or with established cardiac hypertrophy. This technical guide provides a comprehensive overview for scientists and researchers aiming to build upon the current understanding of nisoldipine's therapeutic potential in this critical area of cardiovascular medicine.

References

- 1. Effects of nisoldipine on atrial natriuretic peptides, blood pressure and cardiac hypertrophy in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cardiac structural remodelling after treatment of spontaneously hypertensive rats with nifedipine or nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Unveiling the Anti-inflammatory Potential of Nisoldipine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is a well-established therapeutic agent for the management of hypertension and angina pectoris.[1][2][3][4][5][6][7][8][9][10][11][12] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][5][7] Beyond its hemodynamic effects, an emerging body of evidence suggests that Nisoldipine and other dihydropyridine calcium channel blockers may possess anti-inflammatory properties. This technical guide provides a comprehensive review of the current understanding of Nisoldipine's anti-inflammatory potential, detailing preclinical and clinical findings, and exploring the putative molecular mechanisms. While direct evidence remains circumscribed, this paper consolidates existing data on its antioxidant, anti-proliferative, and potential immunomodulatory effects, offering a foundation for future research and drug development in this area.

Introduction: Beyond Vasodilation

Atherosclerosis, the underlying pathology of many cardiovascular diseases, is increasingly recognized as a chronic inflammatory condition.[13] While Nisoldipine's role in managing cardiovascular symptoms is well-documented, its potential to modulate the inflammatory processes inherent in atherosclerosis is a burgeoning area of investigation. Several studies have hinted at the anti-atherosclerotic effects of calcium channel blockers, suggesting a therapeutic benefit that extends beyond simple blood pressure control.[2][3][13][14] This whitepaper will delve into the specific anti-inflammatory properties of Nisoldipine, summarizing the quantitative data, outlining experimental methodologies, and visualizing the proposed signaling pathways.

Quantitative Data on the Anti-inflammatory and Related Effects of Nisoldipine

The direct investigation of Nisoldipine's effect on classical inflammatory markers such as cytokines and chemokines is limited in the current literature. However, several preclinical studies have quantified its impact on related processes, including oxidative stress and cellular proliferation, which are integral to the inflammatory cascade.

Table 1: Effects of Nisoldipine on Markers of Oxidative Stress

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| Conscious pigs subjected to immobilization stress | Nisoldipine (20 mg twice daily, orally) | Myocardial conjugated double bonds (CDB) | Significantly attenuated stress-induced increase | [1] |

| Conscious pigs subjected to immobilization stress | Nisoldipine (20 mg twice daily, orally) | Myocardial fluorescent end-products (RF) | Significantly attenuated stress-induced increase | [1] |

| Isolated and perfused rabbit hearts | Nisoldipine (10⁻⁹ M) | Reperfusion-induced myocardial accumulation of oxidized glutathione (B108866) | Reduced from 0.493 ± 0.07 to 0.225 ± 0.07 nmol/mg protein | [15] |

| Isolated and perfused rabbit hearts | Nisoldipine (10⁻⁹ M) | Reperfusion-induced release of oxidized glutathione | Reduced from 0.768 ± 0.063 to 0.157 ± 0.038 nmol/min/g wet wt | [15] |

Table 2: Effects of a Nisoldipine Derivative (m-Nisoldipine) on Cellular Proliferation

| Cell Type | Inducing Agent | Treatment | Measured Parameter | Result | Reference |

| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-hydroxytryptamine (5-HT) | m-Nisoldipine (B53548) | BrdU incorporation | Inhibition of 5-HT-induced proliferation | [6] |

| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-hydroxytryptamine (5-HT) | m-Nisoldipine | Proliferating cell nuclear antigen (PCNA) expression | Decreased expression | [6] |

Experimental Protocols

In Vivo Model of Stress-Induced Myocardial Damage

-

Animal Model: Conscious pigs.

-

Intervention: Animals were subjected to 24 hours of immobilization stress. A treatment group received Nisoldipine (20 mg twice daily, orally) for two days prior to and on the day of the experiment.

-

Sample Collection: Myocardial tissue was collected for analysis.

-

Analytical Methods: The content of lipid peroxidation products (malondialdehyde, conjugated double bonds, fluorescent end-products) was measured. Histoenzymatic and electron microscopy studies were also performed.[1]

Ex Vivo Model of Ischemia-Reperfusion Injury

-

Model: Isolated and perfused rabbit hearts.

-

Intervention: Hearts were subjected to 60 minutes of ischemia followed by 30 minutes of reperfusion. Nisoldipine (10⁻⁹ M) was administered at different time points (before ischemia, at the onset of ischemia, and during reperfusion).

-

Sample Collection: Cardiac tissue and perfusate were collected.

-

Analytical Methods: Creatine (B1669601) phosphokinase (CPK) release, mitochondrial function, tissue content of ATP and creatine phosphate, calcium homeostasis, and the content and release of reduced and oxidized glutathione were measured.[15]

In Vitro Model of Pulmonary Artery Smooth Muscle Cell Proliferation

-

Cell Line: Pulmonary Artery Smooth Muscle Cells (PASMCs).

-

Intervention: Cells were stimulated with 5-hydroxytryptamine (5-HT) to induce proliferation. A treatment group was pre-treated with m-Nisoldipine.

-

Analytical Methods: Proliferation was assessed by BrdU incorporation and MTT assay. The expression of proliferating cell nuclear antigen (PCNA) was evaluated. Reactive oxygen species (ROS) production and intracellular calcium levels were measured by laser scanning confocal microscopy. Activation of ERK1/2 and JNK, and the expression of c-fos and c-jun mRNA were also determined.[6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Nisoldipine are likely multifactorial, stemming from its primary calcium channel blocking activity and its antioxidant properties.

Proposed Antioxidant Mechanism in Vascular Smooth Muscle Cells

Nisoldipine's antioxidant effects may contribute to the reduction of inflammation. By attenuating the production of reactive oxygen species (ROS), Nisoldipine can inhibit downstream signaling pathways that lead to cellular proliferation and the expression of pro-inflammatory molecules.

Caption: Proposed antioxidant mechanism of Nisoldipine in vascular smooth muscle cells.

Potential Immunomodulatory Pathway (Inferred from Nifedipine)

Based on studies with the related dihydropyridine Nifedipine, Nisoldipine may exert immunomodulatory effects by influencing cytokine production in immune cells. This could involve the calcineurin pathway, which is calcium-dependent.

Caption: Inferred immunomodulatory pathway of Nisoldipine based on Nifedipine data.

Discussion and Future Directions

The available evidence, though indirect, suggests that Nisoldipine's therapeutic actions may extend to the modulation of inflammatory processes. Its demonstrated antioxidant and anti-proliferative effects are key components of an anti-inflammatory profile. The study on m-Nisoldipine points towards a direct link between calcium channel modulation, reduced oxidative stress, and the inhibition of vascular smooth muscle cell proliferation.[6]

However, a significant knowledge gap remains regarding the direct effects of Nisoldipine on the production of inflammatory cytokines and chemokines, as well as its interaction with various immune cells. The NICOLE study's finding that Nisoldipine did not halt the progression of atherosclerosis, despite reducing the need for revascularization, underscores the complexity of this interplay.[3] It is possible that the anti-anginal effects are more pronounced than any direct anti-inflammatory action on established atherosclerotic plaques.

Future research should focus on:

-

Directly quantifying the effect of Nisoldipine on a broad panel of inflammatory markers (e.g., IL-1β, IL-6, TNF-α, CRP) in relevant in vitro and in vivo models of inflammation and atherosclerosis.

-

Elucidating the specific signaling pathways through which Nisoldipine exerts its antioxidant and anti-proliferative effects.

-

Investigating the immunomodulatory properties of Nisoldipine on different immune cell populations, such as T-cells and macrophages.

-

Conducting clinical studies with inflammatory biomarkers as primary or secondary endpoints to better understand the clinical relevance of Nisoldipine's potential anti-inflammatory effects.

Conclusion

Nisoldipine is a potent vasodilator with a well-established role in cardiovascular medicine. While the exploration of its anti-inflammatory properties is still in its early stages, the existing data on its antioxidant and anti-proliferative effects provide a compelling rationale for further investigation. A deeper understanding of these pleiotropic effects could unlock new therapeutic applications for Nisoldipine and other dihydropyridine calcium channel blockers in the management of inflammatory-driven diseases, including atherosclerosis. The research community is encouraged to build upon the foundational work presented in this whitepaper to fully characterize the anti-inflammatory profile of Nisoldipine.

References

- 1. Effect of nisoldipine on stress-induced myocardial damage in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of nisoldipine on atherosclerosis in the cholesterol fed rabbit: endothelium dependent relaxation and aortic cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long term effects of nisoldipine on the progression of coronary atherosclerosis and the occurrence of clinical events: the NICOLE study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. buzzrx.com [buzzrx.com]

- 5. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. The inhibitory effects of m-nisoldipine on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 8. Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Nifedipine suppresses Th1/Th2 cytokine production and increased apoptosis of anti-CD3 + anti-CD28-activated mononuclear cells from patients with systemic lupus erythematosus via calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systemic isradipine treatment diminishes calcium-dependent mitochondrial oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nisoldipine CC: clinical experience in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Actions of nisoldipine in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardioprotection by nisoldipine: Role of timing of administration [iris.unife.it]

A Technical Guide to Nisoldipine's Role in Modulating Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, and its specific role in the modulation of intracellular calcium signaling pathways. It details the mechanism of action, presents quantitative efficacy data, and outlines key experimental protocols for studying its effects.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker primarily used in the management of hypertension.[1][2][3][4] Like other drugs in its class, its therapeutic effects are rooted in its ability to inhibit the influx of calcium ions (Ca²⁺) into cells, particularly vascular smooth muscle and cardiac muscle cells.[2][5] This guide delves into the molecular mechanisms by which nisoldipine modulates intracellular calcium, the downstream consequences for cellular function, and the established methodologies used to quantify these interactions.

Core Mechanism of Action

Nisoldipine's primary molecular target is the L-type voltage-gated calcium channel.[2][5] It belongs to the dihydropyridine (DHP) class of calcium channel blockers, which are known for their high affinity and specificity for these channels.[6]

2.1 L-Type Calcium Channel Inhibition

Nisoldipine selectively binds to the L-type calcium channels, stabilizing them in their inactive conformation.[6] This action inhibits the transmembrane influx of extracellular calcium into vascular smooth muscle and cardiac muscle cells.[5][7][8][9] The contractile process of these muscle cells is critically dependent on the increase in intracellular Ca²⁺ concentration.[5][8] By blocking this influx, nisoldipine effectively uncouples membrane depolarization from muscle contraction, leading to a series of physiological effects.[5][7]

2.2 Vascular Selectivity

A key characteristic of nisoldipine is its high degree of vascular selectivity.[3] It demonstrates a greater potency on vascular smooth muscle compared to cardiac muscle.[5][9] This selectivity is attributed to the fact that vascular smooth muscle cells are more depolarized than myocardial cells, and nisoldipine's binding and blocking effect is enhanced by cell membrane depolarization.[10] This preferential action results in potent vasodilation of coronary and systemic arteries with minimal negative inotropic effects on the heart at therapeutic doses.[3][5][11]

2.3 Intracellular Signaling Cascade

The reduction in intracellular Ca²⁺ concentration directly impacts the calcium-calmodulin signaling pathway. With less available Ca²⁺, the formation of the Ca²⁺-Calmodulin complex is reduced. This, in turn, leads to decreased activation of myosin light chain kinase (MLCK). As MLCK activity is inhibited, the phosphorylation of myosin light chains is prevented, resulting in smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.

Quantitative Efficacy Data

The potency and selectivity of nisoldipine have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its efficacy.

| Target | Parameter | Value | Cell/System | Reference |

| L-type Ca²⁺ Channel (Cav1.2) | IC50 | 10 nM | - | [6] |

| L-type Ca²⁺ Channel (Cav1.2) with G406R mutation | IC50 | 267 nM | Timothy Syndrome model | [6] |

| Single Calcium Channels | Inhibition | ~100% at 50 nM | Rabbit mesenteric artery smooth muscle cells | [12] |

| Rapidly activating delayed-rectifier K⁺ current (IKr) | IC50 | 23 µM | Guinea-pig ventricular myocytes | [6] |

| Slowly activating delayed-rectifier K⁺ current (IKs) | IC50 | 40 µM | Guinea-pig ventricular myocytes | [6] |

| Antioxidant (Lipid Peroxidation) | IC50 | 28.2 µM | Rat myocardial membrane | [6][13] |

| Paraoxonase 1 | IC50 | 13.987 µM | Human | [13] |

| Ischemia-induced [Ca²⁺]i Rise (Diastolic) | Reduction | from 0.81 µM to 0.62 µM | Isovolumic ferret hearts | [14] |

| Ischemia-induced [Ca²⁺]i Rise (Systolic) | Reduction | from 0.96 µM to 0.77 µM | Isovolumic ferret hearts | [14] |

Experimental Protocols

Investigating the effects of nisoldipine on intracellular calcium signaling requires precise experimental techniques. The following sections detail the methodologies for key assays.

4.1 Calcium Imaging with Fura-2 AM

Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration ([Ca²⁺]i) in real-time.[15] Fura-2 AM is a ratiometric fluorescent indicator that allows for accurate quantification of [Ca²⁺]i.[16][17]

Methodology:

-

Cell Preparation:

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca²⁺ and Mg²⁺.[15][18]

-

Add Pluronic F-127 (final concentration ~0.02%) to the solution to aid in dye solubilization and dispersion.[15][18]

-

Remove culture medium, wash cells once with buffer, and add the Fura-2 AM loading solution.

-

-

De-esterification and Compound Incubation:

-

Wash cells thoroughly (at least twice) with fresh buffer to remove extracellular dye.[18]

-

Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of Fura-2 AM to its active, calcium-sensitive form, Fura-2.[18]

-

Prepare serial dilutions of nisoldipine in the assay buffer and incubate the cells with the compound for a predetermined time (e.g., 10-20 minutes) to allow for channel binding.[18]

-

-

Imaging and Data Acquisition:

-

Mount the sample on a fluorescence microscope equipped for ratiometric imaging.

-

Sequentially excite the cells with light at 340 nm (binds Ca²⁺-bound Fura-2) and 380 nm (binds Ca²⁺-free Fura-2).[16]

-

Collect fluorescence emission at ~510 nm for both excitation wavelengths.[16]

-

Record a baseline fluorescence ratio for 30-60 seconds.

-

Stimulate the cells to induce calcium influx (e.g., by adding a high concentration of KCl to depolarize the membrane).[18][19]

-

Continue recording the fluorescence signal to capture the peak calcium response.

-

-

Data Analysis:

4.2 Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying ion channel currents, providing direct measurement of nisoldipine's effect on L-type Ca²⁺ channel activity.[20][21]

Methodology:

-

Cell and Pipette Preparation:

-

Use isolated cells (e.g., ventricular myocytes, smooth muscle cells) plated at low density.[6]

-

Prepare an intracellular solution containing a Cs⁺-based salt to block K⁺ channels and appropriate Ca²⁺ buffers (e.g., EGTA).[22] The external solution should contain Ca²⁺ or Ba²⁺ as the charge carrier.

-

Fabricate glass micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.[21]

-

-

Obtaining a Gigaseal and Whole-Cell Configuration:

-

Approach a target cell with the micropipette while applying slight positive pressure.

-

Upon contact, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical access to the entire cell.

-

-

Data Recording:

-

Clamp the cell membrane at a holding potential where L-type channels are closed (e.g., -80 mV).[6]

-

Apply a series of depolarizing voltage steps (e.g., to +10 mV for 500 ms) to activate the L-type Ca²⁺ channels and record the resulting inward current.[6][20]

-